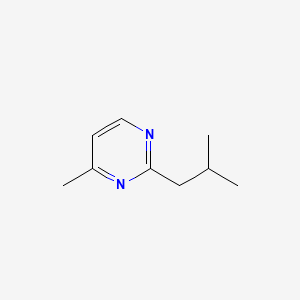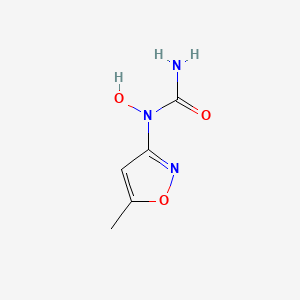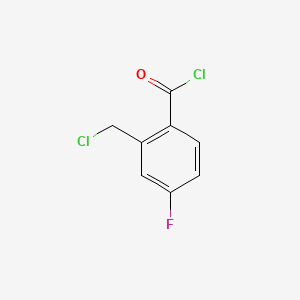
N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is a modified nucleoside, which means it is a nucleoside analog with alterations in its chemical structure that can affect its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE typically involves multiple steps, including the protection of functional groups, selective reactions to introduce the desired modifications, and deprotection steps to yield the final product. The specific synthetic route can vary, but it generally includes:
Protection of the hydroxyl groups: on the deoxyisoguanosine to prevent unwanted reactions.
Introduction of the diisobutylaminomethylidene group: at the N6 position through a condensation reaction.
Addition of the diphenylcarbamoyl group: at the O2 position using a carbamoylation reaction.
Deprotection of the hydroxyl groups: to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or acyl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on nucleic acid structure and function.
Medicine: Investigated for its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE involves its interaction with nucleic acids. The compound can incorporate into DNA or RNA, potentially disrupting normal nucleic acid function and leading to various biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as the type of cells or organisms being studied.
類似化合物との比較
Similar Compounds
N6-methyladenosine: A naturally occurring modified nucleoside with similar structural features.
N6-isopentenyladenosine: Another modified nucleoside with distinct biological activities.
N6-methyl-2’-deoxyadenosine: A related compound with modifications at different positions.
Uniqueness
N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE is unique due to its specific combination of modifications at the N6 and O2 positions, which confer distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable tool for studying nucleic acid interactions and developing new therapeutic agents.
特性
CAS番号 |
170023-66-2 |
|---|---|
分子式 |
C32H39N7O5 |
分子量 |
601.708 |
IUPAC名 |
[6-[(dibutylamino)methylideneamino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C32H39N7O5/c1-3-5-17-37(18-6-4-2)21-34-29-28-30(38(22-33-28)27-19-25(41)26(20-40)43-27)36-31(35-29)44-32(42)39(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-16,21-22,25-27,40-41H,3-6,17-20H2,1-2H3/t25-,26+,27+/m0/s1 |
InChIキー |
YSVOVDUBBRAXPT-OYUWMTPXSA-N |
SMILES |
CCCCN(CCCC)C=NC1=C2C(=NC(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C=N2)C5CC(C(O5)CO)O |
同義語 |
N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-mercaptobenzo[D]thiazole-6-carboxylate](/img/structure/B574835.png)
![1-[5-(Aminomethyl)-2-nitrophenyl]ethanone;hydrochloride](/img/structure/B574839.png)






